molecular formula C8H5NO3 B094892 4-Aminoisobenzofuran-1,3-dione CAS No. 17395-99-2

4-Aminoisobenzofuran-1,3-dione

Cat. No.: B094892
CAS No.: 17395-99-2
M. Wt: 163.13 g/mol
InChI Key: DQNFPCOVVBRXOY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminoisobenzofuran-1,3-dione can be synthesized through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen and hydrogen peroxide. This method is environmentally benign and does not require a catalyst . The reaction conditions typically involve temperatures between 100°C and 374°C under pressure.

Industrial Production Methods: Industrial production of 4-amino-2-benzofuran-1,3-dione may involve similar oxidation processes, scaled up to meet production demands. The use of subcritical water as a reaction medium is advantageous due to its solvent properties and ability to act as a reagent and catalyst .

Chemical Reactions Analysis

Types of Reactions: 4-Aminoisobenzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group at the 4-position can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Isobenzofuran-1,3-dione derivatives.

    Reduction: Amino derivatives of isobenzofuran.

    Substitution: Substituted isobenzofuran derivatives with different functional groups.

Scientific Research Applications

4-Aminoisobenzofuran-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-2-benzofuran-1,3-dione involves its interaction with molecular targets through its amino and carbonyl groups. These functional groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. The pathways involved may include enzyme inhibition or activation, depending on the specific application and target.

Comparison with Similar Compounds

  • 3-Aminophthalic anhydride
  • 4-Amino-1,3-isobenzofurandione
  • 3-Amino-phthalic acid-anhydride

Comparison: 4-Aminoisobenzofuran-1,3-dione is unique due to its specific substitution pattern and the presence of both amino and carbonyl groups. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. For example, 3-aminophthalic anhydride lacks the same substitution pattern, leading to different chemical behavior and applications.

Properties

IUPAC Name

4-amino-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNFPCOVVBRXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323168
Record name 3-aminophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17395-99-2
Record name 17395-99-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-aminophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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